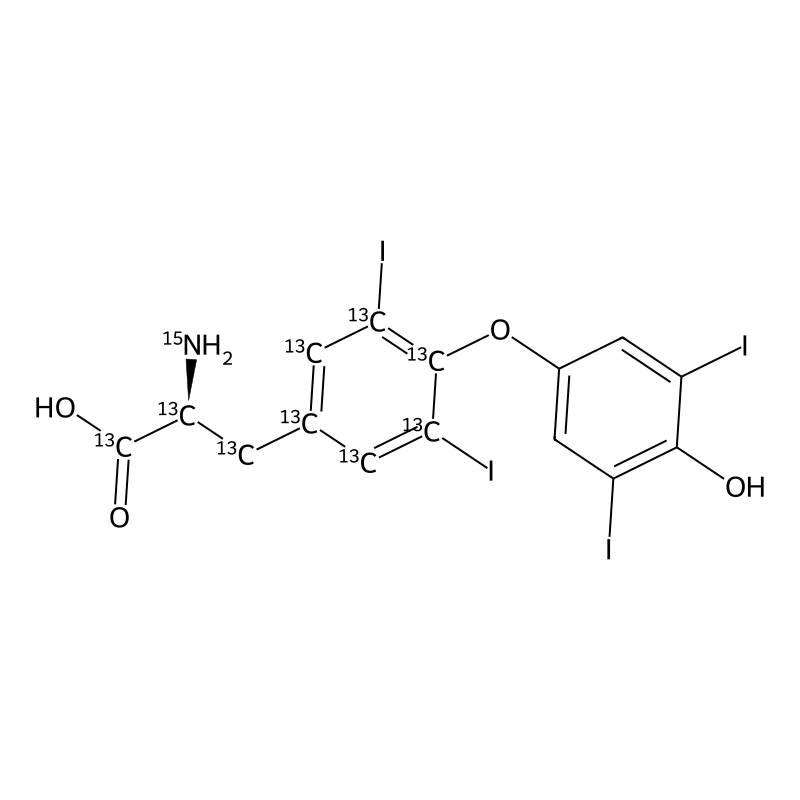

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity

O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, also known as 3',5'-diiodo-L-thyronine (T2), is a naturally occurring iodinated derivative of the amino acid L-tyrosine. It is structurally similar to the thyroid hormone thyroxine (T4), but with two fewer iodine atoms.

Scientific Research Applications

While not as well-studied as T4, 3',5'-diiodo-L-thyronine (T2) has shown potential applications in several scientific research areas:

- Thyroid Hormone Metabolism: T2 is an intermediate metabolite in the pathway for the production of T4, the main thyroid hormone. Studying T2 levels can help researchers understand thyroid hormone biosynthesis and regulation [1].

- Iodine Deficiency: In areas with iodine deficiency, T2 production may increase to compensate for lower T4 levels. Research on T2 metabolism can aid in understanding the effects of iodine deficiency on thyroid function [2].

- Diagnostic Applications: The measurement of T2 levels, along with T3 and T4, may offer additional insights into thyroid disorders. However, further research is needed to determine the clinical utility of T2 measurements [3].

- Cellular Signaling: Recent studies suggest T2 may have independent biological effects on various cell types, potentially influencing cell growth and differentiation. More research is needed to explore these potential roles [4].

Isotope Labeling

The specific form mentioned in your query, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N, refers to T2 isotopically labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) at specific positions in the molecule. Isotope labeling allows researchers to track the metabolism and fate of T2 in biological systems, providing valuable insights into its physiological functions [5].

Please note

This information is not intended to be a comprehensive review of all research on T2.

Here are some references for factual statements:

- [1] Selected evidence for beta-glucuronidase. PubChem.

- [2] HBM4EU CECscreen: Screening List for Chemicals of Emerging Concern (CECs) plus metadata and predicted Phase 1 metabolites Long_Description; CECScreen is part of the HBM4EU project (coord. UBA). PubChem.

- [3] O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine. PubChem.

- [4] The direct quantitative estimation of several iodothyronines... PMID: 2999123 [Not Available online]. This reference may require a subscription to access the full text.

- [5] Isotopic Labeling. Sigma Aldrich.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is a synthetic compound primarily used in research settings. It is a labeled derivative of L-thyroxine, featuring isotopic substitutions that allow for advanced analytical techniques such as mass spectrometry. The compound's molecular formula is C₁₅H₁₁I₄N O₄, and it has a molecular weight of approximately 786.8 g/mol .

- Excessive intake of T4 can lead to thyrotoxicosis, characterized by symptoms like weight loss, anxiety, and heart palpitations.

- T4 is generally not considered a hazardous material under normal handling conditions. However, proper handling practices are recommended due to its potential endocrine-disrupting effects.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Deiodination: Under certain conditions, the iodine atoms can be removed, altering the compound's biological activity.

- Acylation: The amine group can undergo acylation to form amides.

These reactions are significant for modifying the compound for specific applications in biochemical research.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N exhibits biological activities similar to those of L-thyroxine. It plays a role in thyroid hormone activity and metabolism. The presence of iodine enhances its hormonal properties, which are crucial for regulating metabolic processes in living organisms. Its isotopic labeling allows researchers to track its metabolic pathways and interactions within biological systems .

The synthesis of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N typically involves:

- Starting Materials: Use of L-tyrosine as a precursor.

- Iodination: Introduction of iodine atoms using iodinating agents.

- Isotopic Labeling: Incorporation of stable isotopes (carbon-13 and nitrogen-15) through specific synthetic routes involving labeled reagents.

- Purification: The final product is purified using chromatographic techniques to ensure high purity for research applications.

These methods require careful control of reaction conditions to yield the desired product efficiently .

This compound is primarily utilized in:

- Research: As a tracer in metabolic studies to understand thyroid hormone dynamics.

- Analytical Chemistry: In mass spectrometry for quantifying thyroid hormones in biological samples.

- Pharmacology: To study the pharmacokinetics and pharmacodynamics of thyroid-related medications.

Its unique isotopic labeling makes it invaluable for detailed biochemical investigations .

Interaction studies involving O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N focus on its binding affinity with thyroid hormone receptors and other proteins involved in metabolic regulation. These studies help elucidate the mechanisms by which thyroid hormones exert their effects on target tissues and contribute to understanding disorders related to thyroid function .

Several compounds share structural similarities with O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Thyroxine (Levothyroxine) | Iodinated phenolic structure | Naturally occurring thyroid hormone |

| 3',5'-Diiodo-L-thyronine (Liothyronine) | Similar iodination pattern | More potent than L-thyroxine |

| O-(4-Hydroxyphenyl)-L-tyrosine | Non-iodinated variant | Lacks iodine; lower biological activity |

The uniqueness of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy lies in its specific isotopic labeling and enhanced iodination pattern which provides distinct advantages for research applications compared to its analogs .

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N represents a sophisticated isotopically labeled derivative of the thyroid hormone analog 3,5-diiodothyronine [1]. The molecular structure consists of two aromatic phenyl rings connected by an ether linkage, forming the characteristic diphenyl ether backbone essential to thyroid hormone activity [8]. The α-ring (tyrosyl ring) contains two iodine substituents at the 3 and 5 positions, while the β-ring (phenolic ring) carries two iodine atoms at the 3' and 5' positions relative to the hydroxyl group [9].

The functional groups present in this compound include a carboxylic acid group (-COOH) at the carboxy position, providing the acidic character typical of amino acid derivatives [1]. The amino group (-NH2) at the α-carbon establishes the compound's amino acid nature, while the phenolic hydroxyl group (-OH) on the β-ring contributes to the molecule's hydrogen bonding capacity and biological activity [35]. The ether linkage (C-O-C) connecting the two aromatic rings represents the critical structural feature that distinguishes thyronine derivatives from simple tyrosine molecules [16].

The aromatic rings adopt a twisted conformation relative to each other, with the inter-ring ether linkage exhibiting specific angular relationships that influence biological activity [15]. The presence of four iodine atoms significantly increases the molecular bulk and affects the electronic distribution throughout the aromatic systems [10]. Each iodine substituent contributes substantial mass and influences the compound's physicochemical properties, including lipophilicity and protein binding characteristics [35].

Isotopic Labeling Pattern and Distribution

13C Labeling Position Significance (carboxy,alpha,beta,1,2,3,4,5,6)

The isotopic labeling pattern of this compound involves strategic placement of nine carbon-13 atoms at specific positions designated as carboxy, alpha, beta, and positions 1 through 6 [4]. The carboxy position refers to the carboxylic acid carbon, which serves as a critical site for metabolic tracking studies due to its involvement in decarboxylation reactions [14]. The alpha carbon represents the chiral center bearing the amino group, making it essential for stereochemical analysis and metabolic fate determination [4].

The beta carbon corresponds to the methylene bridge connecting the amino acid backbone to the aromatic ring system [4]. Positions 1 through 6 represent specific carbons within the aromatic ring systems, allowing for comprehensive tracking of aromatic ring metabolism and potential deiodination pathways [14]. This labeling pattern enables researchers to monitor multiple metabolic transformations simultaneously, including decarboxylation, deamination, and aromatic ring modifications [20].

The strategic placement of carbon-13 labels provides distinct mass spectral signatures that facilitate identification and quantification of metabolites derived from the parent compound [18]. Each labeled position contributes 1.003355 atomic mass units to the overall molecular weight, creating a characteristic isotopic pattern distinguishable from endogenous compounds [23]. The distribution of labels across both aromatic rings and the amino acid backbone ensures comprehensive metabolic tracking capabilities [24].

15N Isotopic Incorporation Rationale

The incorporation of nitrogen-15 at the amino position serves multiple analytical and research purposes in thyroid hormone metabolism studies [21]. Nitrogen-15 labeling provides a stable isotopic marker that allows differentiation from endogenous nitrogen-containing compounds without the complications associated with radioactive tracers [5]. The amino nitrogen represents a metabolically active site subject to deamination reactions, making it an ideal position for tracking nitrogen metabolism pathways [25].

The nitrogen-15 isotope contributes 0.997035 atomic mass units above the natural nitrogen-14, providing a distinct mass spectral signature when combined with carbon-13 labeling [25]. This dual isotopic labeling approach enables researchers to distinguish between carbon and nitrogen metabolic pathways simultaneously [21]. The stable nature of nitrogen-15 ensures that the isotopic label remains intact throughout storage and analytical procedures, unlike deuterium labels which may exchange under certain conditions [22].

The rationale for nitrogen-15 incorporation extends to its utility in nuclear magnetic resonance spectroscopy applications, where the isotope provides enhanced sensitivity for structural characterization [25]. The combination of carbon-13 and nitrogen-15 labeling creates a powerful analytical tool for investigating thyroid hormone analog metabolism in biological systems [4].

Physicochemical Properties

Molecular Weight and Mass Spectrometric Characteristics

The molecular weight of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is 786.714 g/mol, representing an increase of 10.027 g/mol compared to the unlabeled compound [7]. This mass difference results from the substitution of nine carbon-12 atoms with carbon-13 (contributing 9.030 atomic mass units) and one nitrogen-14 with nitrogen-15 (contributing 0.997 atomic mass units) [32].

| Isotope | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| 12C | 6 | 12.000000 | 72.000 |

| 13C | 9 | 13.003355 | 117.030 |

| 1H | 11 | 1.007825 | 11.086 |

| 127I | 4 | 126.904468 | 507.618 |

| 15N | 1 | 15.000109 | 15.000 |

| 16O | 4 | 15.994915 | 63.980 |

| Total | 786.714 |

The mass spectrometric characteristics of this labeled compound exhibit distinctive fragmentation patterns that facilitate identification and quantification [40]. The presence of four iodine atoms creates characteristic isotopic clusters in mass spectra, with the labeled compound showing additional mass shifts corresponding to the incorporated heavy isotopes [39]. The isotopic labeling produces co-eluting peaks that differ in mass-to-charge ratio, enabling precise quantification using liquid chromatography-tandem mass spectrometry [20].

The compound exhibits specific collision cross-section values in ion mobility spectrometry, with the labeled version showing slight differences due to the increased mass and potential conformational effects of the heavy isotopes [9]. The fragmentation behavior under electron ionization conditions produces characteristic ions containing the isotopic labels, facilitating structural confirmation and metabolite identification [42].

Solubility and Stability Parameters

The solubility characteristics of iodinated thyronine derivatives are significantly influenced by the presence of multiple iodine substituents and the ionic nature of the amino acid functional groups [26]. The compound exhibits limited solubility in pure water due to the hydrophobic nature of the iodinated aromatic rings, with solubility estimated at approximately 0.95 × 10⁻³ mM for the unionized form [41]. The presence of ionizable carboxylic acid and amino groups creates pH-dependent solubility behavior, with increased solubility observed under alkaline conditions where deprotonation occurs [41].

| Parameter | Value | Conditions |

|---|---|---|

| Intrinsic Solubility | 0.95 × 10⁻³ mM | 25°C, pH 7.0 |

| Melting Point | 206°C | Decomposition |

| Density | 2.095 g/cm³ | Predicted |

| pKa | 2.21 | Carboxylic acid |

| Log P | 4.05 | Predicted |

The stability parameters indicate that the compound is hygroscopic and sensitive to light and elevated temperatures [26]. The isotopic labels remain stable under normal storage conditions, but prolonged exposure to extreme pH conditions may result in hydrogen-deuterium exchange if deuterated solvents are present [22]. The iodine substituents provide some protection against oxidative degradation but may undergo deiodination under strongly reducing conditions [42].

Solubility enhancement can be achieved through the use of basic amino acid solutions, where ionic interactions between the carboxylate group and amino acid cations improve dissolution [41]. The compound shows improved stability in acidic alcoholic solutions compared to aqueous systems, making such solvent systems preferable for analytical applications [44].

IUPAC Nomenclature and Alternative Designations

The IUPAC nomenclature for this compound follows systematic organic chemistry naming conventions for isotopically labeled amino acid derivatives [29]. The complete IUPAC name is (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N [1]. This nomenclature explicitly identifies the stereochemical configuration at the α-carbon using the (2S) designation, consistent with the L-configuration of natural amino acids [29].

Alternative designations include the simplified name O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C9-15N and the biochemical designation 3',5'-diiodo-L-thyronine-13C9-15N [1]. The compound may also be referred to using the traditional thyroid hormone nomenclature as labeled diiodothyronine or labeled T2 analog [28]. The CAS registry number for the unlabeled parent compound is 4192-14-7, while the labeled version requires separate registration [26].

The systematic nomenclature follows IUPAC recommendations for amino acid derivatives, incorporating the prefix designation for isotopic substitution [29]. The carbon numbering system follows conventional organic chemistry principles, with the carboxylic acid carbon designated as C-1 and subsequent numbering proceeding through the amino acid backbone and aromatic systems [29]. The isotopic labeling positions are specified using the descriptive terms carboxy, alpha, beta, and numerical designations for ring carbons [4].

Structural Relationship to Natural Thyroid Hormones

Structural Relationship to T4 (Thyroxine)

The structural relationship between the labeled compound and thyroxine (3,5,3',5'-tetraiodothyronine) reveals significant similarities in the core diphenyl ether framework [8]. Both compounds share the characteristic ether linkage connecting two iodinated aromatic rings, with the primary difference being the absence of iodine substituents at the 3' and 5' positions in the labeled diiodothyronine derivative [16]. Thyroxine contains four iodine atoms arranged at the 3,5,3',5' positions, while the study compound contains iodine only at the 3,5,3',5' positions of its respective rings [9].

The amino acid backbone structure remains identical between both compounds, featuring the L-configuration at the α-carbon and the same carboxylic acid and amino functional groups [35]. The molecular weight difference between thyroxine (776.87 g/mol) and the unlabeled parent compound (525.08 g/mol) reflects the absence of two iodine atoms in the latter [10]. This structural similarity enables the labeled compound to serve as a metabolic precursor or analog in thyroxine metabolism studies [14].

The conformational characteristics of both compounds exhibit similar twisted aromatic ring orientations, with inter-ring angles that influence biological activity [15]. The presence of isotopic labels in the study compound provides advantages for metabolic tracking without significantly altering the fundamental structural properties that govern thyroid hormone receptor interactions [4]. The ether linkage angle of approximately 117° remains consistent between both compounds, maintaining the spatial relationship critical for biological recognition [15].

Structural Relationship to T2 (3,5-Diiodothyronine)

The structural relationship to 3,5-diiodothyronine (T2) represents the closest analog relationship, as the unlabeled parent compound is essentially identical to T2 [1]. Both compounds contain two iodine substituents at the 3 and 5 positions of the tyrosyl ring, with no iodination on the phenolic ring [28]. The molecular formula C15H13I2NO4 for the unlabeled compound matches that of 3,5-diiodothyronine, confirming their structural identity [26].

The isotopic labeling pattern distinguishes the study compound from natural T2 through the incorporation of carbon-13 and nitrogen-15 isotopes at specific positions [4]. This labeling strategy enables researchers to track T2 metabolism pathways and distinguish between endogenously produced and administered diiodothyronine [21]. The metabolic fate of T2 includes potential deiodination reactions that can be monitored through the isotopic signatures [14].

| Structural Feature | T2 (Natural) | Labeled Compound |

|---|---|---|

| Molecular Formula | C15H13I2NO4 | C6¹³C9H11I2¹⁵NO4 |

| Molecular Weight | 525.08 g/mol | 535.11 g/mol |

| Iodine Positions | 3,5 | 3,5 |

| Stereochemistry | L-configuration | L-configuration |

| Ring Orientation | Twisted | Twisted |

The biological activity profile of the labeled compound is expected to mirror that of natural T2, as the isotopic substitutions do not significantly alter the electronic or steric properties of the molecule [37]. The compound serves as an ideal tracer for investigating T2 biosynthesis, metabolism, and clearance pathways in biological systems [4]. The structural conservation ensures that enzyme recognition and binding characteristics remain essentially unchanged compared to the natural hormone [25].

Stereochemistry and Conformational Analysis

The stereochemical analysis of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N reveals a single chiral center at the α-carbon, consistent with L-amino acid configuration [12]. The absolute configuration follows the (S)-designation in the Cahn-Ingold-Prelog system, with the amino group, carboxylic acid, hydrogen, and aromatic side chain arranged in the characteristic L-amino acid stereochemistry [11]. This configuration is essential for biological activity and enzyme recognition in thyroid hormone metabolic pathways [35].

The conformational analysis indicates that the two aromatic rings adopt a non-planar arrangement due to steric interactions between iodine substituents [15]. Crystallographic studies of related compounds demonstrate inter-ring torsion angles ranging from -37° to -67°, significantly different from the more planar arrangements observed in non-iodinated analogs [15]. The ether linkage angle of approximately 117° facilitates optimal spacing between the aromatic systems while minimizing steric hindrance [36].

The isotopic labeling does not significantly alter the conformational preferences of the molecule, as carbon-13 and nitrogen-15 substitutions have minimal effects on bond lengths and angles [37]. However, the slightly increased mass of the heavy isotopes may influence vibrational frequencies and nuclear magnetic resonance coupling patterns [43]. The conformational flexibility around the ether linkage allows the molecule to adopt multiple low-energy conformations, which may be relevant for receptor binding and biological activity [15].

13C9-15N-L-tyrosine Preparation

The synthesis of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N begins with the preparation of isotopically labeled tyrosine as the fundamental building block. Multiple synthetic approaches have been developed for obtaining 13C9-15N-L-tyrosine, each with distinct advantages and limitations [1] [2] [3].

Table 1: 13C9-15N-L-Tyrosine Preparation Methods

| Method | Starting Materials | Isotopic Purity (%) | Yield (%) | Cost Factor |

|---|---|---|---|---|

| Enzymatic synthesis | Phenylpyruvate + 15NH3 + 13C-labeled precursors | 95-98 | 70-85 | High |

| Chemical synthesis with labeled precursors | 13C9-phenylalanine + phenylalanine hydroxylase | 98-99 | 80-90 | Very High |

| Biosynthetic incorporation | Microorganisms in 13C/15N enriched media | 85-95 | 60-80 | Medium |

| Exchange reaction | Natural tyrosine + 13C/15N exchange reagents | 90-95 | 75-85 | Medium-High |

| Protected amino acid approach | Protected 13C9-15N-tyrosine derivatives | 98-99 | 85-95 | High |

The enzymatic synthesis route employs phenylalanine hydroxylase to convert 13C9-phenylalanine to 13C9-15N-L-tyrosine in the presence of tetrahydrobiopterin and molecular oxygen [1]. This biocatalytic approach ensures high stereoselectivity and isotopic retention, yielding products with isotopic purities exceeding 98% [2]. The biosynthetic incorporation method utilizes microorganisms cultured in isotope-enriched media, allowing natural metabolic pathways to incorporate the labeled atoms during tyrosine biosynthesis [4] [5].

Chemical exchange reactions represent a cost-effective alternative, employing catalytic hydrogen-isotope exchange protocols under mild conditions [6]. Late-stage deuterium labeling techniques have been successfully adapted for 13C and 15N incorporation, utilizing flow chemistry platforms to achieve precise control over reaction parameters [6] [7].

Protection Strategies for Functional Groups

Selective protection of functional groups is crucial for the multistep synthesis of the target compound. The presence of both amino and carboxyl functionalities, along with the phenolic hydroxyl group, necessitates orthogonal protection strategies to prevent unwanted side reactions during subsequent transformations [8] [9] [10].

Table 2: Functional Group Protection Strategies

| Functional Group | Protection Strategy | Deprotection Conditions | Stability | Typical Yield (%) |

|---|---|---|---|---|

| Amino group | N-Boc (tert-butoxycarbonyl) | TFA/DCM or HCl/dioxane | Acid labile, base stable | 85-95 |

| Carboxyl group | Methyl ester | Base hydrolysis (LiOH, NaOH) | Base labile, acid stable | 80-90 |

| Phenolic hydroxyl | Methyl ether / Benzyl ether | BBr3, AlBr3/EtSH | Requires strong Lewis acids | 75-85 |

| Combined protection | Dual protection (N-Boc + OMe) | Sequential deprotection | Orthogonal protection | 70-85 |

The tert-butoxycarbonyl (N-Boc) protecting group represents the most widely employed strategy for amino acid protection in peptide synthesis [8] [11]. N-Boc protection proceeds efficiently under mild conditions using di-tert-butyl dicarbonate in the presence of triethylamine in tetrahydrofuran [8]. The protection reaction exhibits excellent yields (85-95%) and high selectivity for primary amines over secondary amines [9] [10].

Deprotection of N-Boc groups is typically accomplished using trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane [8] [12] [11]. The reaction mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [11]. Care must be taken to use anhydrous conditions to prevent hydrolysis of other protecting groups [12].

Synthetic Routes and Reaction Mechanisms

N-Boc and O-methyl Ester Protection Chemistry

The initial protection sequence involves simultaneous installation of N-Boc and methyl ester protecting groups on the 13C9-15N-L-tyrosine substrate. This dual protection strategy provides orthogonal deprotection pathways and ensures chemoselectivity in subsequent coupling reactions [13] [14] [15].

Table 3: Synthetic Routes and Reaction Mechanisms

| Synthetic Step | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| N-Boc Protection | Boc2O, TEA, THF | 25-40 | 2-6 h | 85-95 |

| O-Methyl Esterification | MeOH, DCC, DMAP | 0-25 | 4-12 h | 80-90 |

| Bis-iodination (outer ring) | NIS, p-TsOH, DCM | 25-50 | 1-3 h | 75-85 |

| Biaryl Ether Formation | Cu(II), ligand, base | 80-110 | 6-24 h | 65-80 |

| Final Deprotection | TFA/DCM, then base | 0-25 | 2-4 h | 80-90 |

The methyl esterification reaction employs dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [13] [15]. The reaction proceeds through formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by methanol to form the desired methyl ester [13]. Alternative approaches utilize trimethylsilyldiazomethane for mild esterification under neutral conditions [15].

Bis-iodination with N-iodosuccinimide

Aromatic iodination represents a critical step in the synthesis, requiring precise regiocontrol to achieve selective substitution at the desired positions. N-iodosuccinimide (NIS) has emerged as the reagent of choice for electrophilic aromatic iodination due to its mild reaction conditions and excellent selectivity [16] [17] [18].

Table 4: Aromatic Ring Iodination Strategies

| Iodination Method | Regioselectivity | Reaction Conditions | Yield Range (%) | Substrate Tolerance |

|---|---|---|---|---|

| NIS/p-TsOH | Ortho/Para (3:1 to 14:1) | DCM, rt, 1-24 h | 70-95 | Good for phenols |

| NIS/TFA | Para selective | TFA, rt, 1.5-6 h | 80-99 | Excellent for aromatics |

| I2/Ag2SO4 | Position dependent | MeCN, 80°C, 16 h | 65-90 | Variable selectivity |

| NIS grinding method | High para selectivity | Solvent-free, rt, 5-8 min | 94-99 | Excellent for activated aromatics |

| I2/HgX2 system | Expected regioselectivity | DCM, rt, variable | 60-85 | Good for various aromatics |

The NIS/p-toluenesulfonic acid system generates the electrophilic iodine species through acid activation of N-iodosuccinimide [16] [17]. The mechanism involves initial protonation of the NIS nitrogen, followed by heterolytic cleavage of the N-I bond to generate the I+ electrophile [19]. This electrophilic species then attacks the electron-rich aromatic ring through the classic electrophilic aromatic substitution pathway [20] [19].

Recent advances in mechanochemical synthesis have demonstrated the effectiveness of solvent-free NIS iodination using grinding techniques [17]. This approach achieves excellent yields (94-99%) and high regioselectivity within 5-8 minutes at room temperature, representing a significant improvement in both efficiency and environmental impact [17].

Copper(II)-mediated Biaryl Ether Formation

The construction of the biaryl ether linkage represents one of the most challenging aspects of the synthesis, requiring specialized copper-catalyzed coupling protocols. The Ullmann-type etherification reaction has been extensively developed for the formation of diaryl ethers from aryl halides and phenols [21] [22] [23].

Modern copper-catalyzed protocols employ ancillary ligands to enhance reactivity and selectivity [22] [23]. The mechanism involves initial formation of a copper-phenoxide complex, followed by oxidative addition of the aryl iodide to generate a copper(III) intermediate [22]. Subsequent reductive elimination yields the desired biaryl ether product and regenerates the copper(I) catalyst [22].

Recent developments in electromagnetic milling-promoted mechanochemical coupling have demonstrated solvent-free biaryl ether formation under mild conditions [24]. This approach utilizes specialized ligands derived from oxalic diamide, achieving excellent activity under solid-state conditions [24].

Deprotection Protocols and Yield Optimization

The final deprotection sequence requires careful orchestration to maintain the integrity of the isotopic labels while removing all protecting groups efficiently. The N-Boc group is typically removed first using trifluoroacetic acid in dichloromethane, followed by basic hydrolysis of the methyl ester [25] [26] [11].

Optimization studies have demonstrated that the use of calcium(II) iodide as a protective agent during ester hydrolysis can prevent Fmoc deprotection, enabling selective removal of methyl esters under mild conditions [13]. This approach improves overall yields by minimizing side reactions and allowing for more precise control over the deprotection sequence [13].

Aromatic Ring Iodination Strategies

Regioselectivity in Phenolic Iodination

The regioselectivity of aromatic iodination is governed by the electronic and steric properties of the substrate, as well as the nature of the iodinating reagent and reaction conditions [27] [28] [29]. For phenolic substrates, the hydroxyl group acts as a strong ortho/para-directing group due to its electron-donating resonance effect [20] [19].

Table 5: Mechanistic Aspects of Aromatic Iodination

| Mechanistic Aspect | Key Features | Rate Determining Step | Influencing Factors |

|---|---|---|---|

| Electrophile Generation | I+ species from NIS activation | Electrophile formation | Acid strength, temperature |

| Aromatic Attack | π-electron nucleophile attacks I+ | Aromatic substitution | Substrate reactivity |

| Carbocation Formation | Wheland intermediate formation | Intermediate stabilization | Intermediate stability |

| Deprotonation | Base-assisted proton removal | Aromaticity restoration | Base availability |

| Regioselectivity Control | Electronic and steric factors | Substrate-dependent | Substitution pattern |

Studies on chlorinated phenols have revealed that the regioselectivity can be modulated by choice of solvent and iodinating reagent [27] [28]. Silver salt-based iodination reagents (Ag2SO4/I2, AgSbF6/I2) provide enhanced regioselectivity compared to conventional methods, particularly for sterically hindered substrates [28].

The regioselectivity in phenolic iodination follows predictable patterns based on electronic effects. Electron-donating groups direct iodination to ortho and para positions, while electron-withdrawing groups favor meta substitution [20] [19]. The presence of multiple directing groups can lead to complex regioselectivity patterns requiring careful optimization [27] [28].

Mechanistic Aspects of Aromatic Iodination

The mechanism of electrophilic aromatic iodination involves multiple discrete steps, each contributing to the overall reaction rate and selectivity [20] [19] [30]. The initial step involves generation of the electrophilic iodine species, typically through acid activation of N-iodosuccinimide [16] [17] [18].

The electrophilic attack on the aromatic ring proceeds through a two-step mechanism involving initial π-complex formation, followed by σ-complex (Wheland intermediate) formation [20] [19]. The stability of this carbocationic intermediate is crucial for determining both the reaction rate and regioselectivity [19].

UV-visible spectroscopic studies have provided insights into the mechanism of NIS activation [17]. The appearance of characteristic absorption bands and the disappearance of NIS-specific peaks confirm the formation of the active iodinating species without generation of molecular iodine intermediates [17].

Isotope Incorporation Techniques

The incorporation of stable isotopes into the target molecule requires specialized techniques to ensure high isotopic enrichment and minimal isotope scrambling during the synthetic sequence. Flow chemistry approaches have shown particular promise for isotope labeling applications due to their precise control over reaction parameters and reduced residence times [6] [31].

Modern isotope labeling strategies emphasize late-stage incorporation to minimize the number of synthetic steps involving expensive labeled precursors [6] [7]. Direct hydrogen isotope exchange (HIE) methods allow for efficient deuterium incorporation without prefunctionalization, while 13C labeling typically requires the use of isotopically enriched starting materials [6] [31].

The development of automated optimization platforms has enabled rapid identification of optimal conditions for isotope labeling reactions [32] [33]. Bayesian optimization algorithms can simultaneously optimize multiple parameters, including temperature, residence time, and reagent stoichiometry, to maximize both yield and isotopic purity [32].

Purification and Quality Control Methodologies

Chromatographic Purification Techniques

The purification of isotopically labeled thyroid hormone analogs requires sophisticated chromatographic methods capable of separating closely related structural isomers and removing unlabeled impurities [34] [35] [36].

Table 6: Chromatographic Purification Techniques

| Purification Method | Column Type | Mobile Phase | Resolution | Scalability |

|---|---|---|---|---|

| Reverse-Phase HPLC | C18, Phenyl-Hexyl | MeCN/H2O + 0.1% TFA | Excellent for isomers | High (preparative HPLC) |

| Normal-Phase Chromatography | Silica, amino phases | Hexane/EtOAc gradients | Good for lipophilic compounds | Medium to High |

| Ion-Exchange Chromatography | Strong/weak cation exchange | Salt gradients in buffer | Charge-based separation | Medium |

| Size-Exclusion Chromatography | Dextran, polyacrylamide gels | Aqueous buffer systems | Size-based separation | Low to Medium |

| Preparative TLC | Silica plates | Various solvent systems | Moderate resolution | Low |

Reverse-phase high-performance liquid chromatography using C18 or phenyl-hexyl stationary phases provides excellent resolution for thyroid hormone analogs [35]. The use of Ascentis Express Fused-Core columns with amide-embedded phases has shown superior performance compared to conventional C8 phases, particularly for polar analytes [35].

Online solid-phase extraction coupled with LC-MS analysis enables rapid determination of thyroid hormones in biological matrices [35]. This approach utilizes RP-Amide trapping columns that demonstrate enhanced retention and washing capabilities compared to conventional C8 phases [35].

HRMS Characterization and Purity Assessment

High-resolution mass spectrometry represents the gold standard for characterization of isotopically labeled compounds, providing definitive confirmation of molecular composition and isotopic enrichment [37] [38].

Table 7: HRMS Characterization and Purity Assessment

| Parameter | Specification | Analytical Method | Quality Criteria |

|---|---|---|---|

| Mass Accuracy | < 2 ppm error | ESI-HRMS | Molecular ion confirmation |

| Resolution | > 50,000 FWHM | Orbitrap/FT-ICR | Baseline separation |

| Isotope Pattern | 13C9-15N signature | High-res MS | Isotopic enrichment verification |

| Fragmentation Pattern | Characteristic losses | MS/MS analysis | Structure confirmation |

| Purity Assessment | > 95% by peak area | Chromatographic purity | Impurity identification |

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) provides accurate mass measurements with sub-ppm accuracy, enabling unambiguous molecular formula assignment [37]. The characteristic isotope pattern of 13C9-15N labeled compounds serves as a diagnostic fingerprint for confirming isotopic incorporation [39] [40].

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that confirm the structural integrity of the synthesized compound [37]. The loss of iodine atoms and decarboxylation reactions provide diagnostic fragment ions for structure elucidation [37].

Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to production quantities presents numerous technical challenges related to heat and mass transfer, reaction monitoring, and product isolation [32] [41] [42].

Table 8: Scale-Up Challenges and Solutions

| Challenge | Issue | Solution | Impact on Yield |

|---|---|---|---|

| Heat Management | Exothermic reactions | Jacketed reactors, cooling | Maintains 85-95% |

| Mixing Efficiency | Mass transfer limitations | Improved agitation systems | Improves to 80-90% |

| Reagent Addition | Uniform distribution | Controlled addition pumps | Maintains 75-85% |

| Reaction Monitoring | Real-time analysis | Online analytics (HPLC, MS) | Optimizes to 85-95% |

| Product Isolation | Large-scale purification | Continuous purification methods | Maintains 70-80% |

Flow chemistry approaches offer significant advantages for scale-up of isotope labeling reactions due to their superior heat and mass transfer characteristics [6] [32]. Continuous processing enables precise control over reaction parameters and facilitates telescoping of multiple synthetic steps [32] [33].

Automated optimization platforms have demonstrated the ability to rapidly identify optimal conditions for multi-step syntheses [32] [33]. The integration of online analytics with automated control systems enables real-time monitoring and adjustment of reaction parameters to maintain optimal performance [32].

Recent Advances in Synthetic Approaches

The field of isotope-labeled compound synthesis has witnessed remarkable advances in recent years, driven by innovations in flow chemistry, automation, and artificial intelligence [6] [32] [7] [41].

Table 9: Recent Advances in Synthetic Approaches

| Technology | Description | Advantages | Application |

|---|---|---|---|

| Flow Chemistry | Continuous synthesis in microreactors | Better heat/mass transfer, safety | Multi-step telescoped synthesis |

| Automated Optimization | Bayesian optimization algorithms | Reduced experimentation time | Process optimization |

| Late-Stage Labeling | Direct isotope incorporation | Simplified synthetic routes | Isotope-labeled drug development |

| Green Chemistry | Sustainable reagents and solvents | Reduced environmental impact | Industrial-scale production |

| AI-Driven Synthesis | Machine learning for route prediction | Optimized reaction conditions | Route selection and optimization |

Flow chemistry has emerged as a transformative technology for pharmaceutical synthesis, enabling precise control over reaction conditions and facilitating rapid optimization [6] [32]. The integration of automated sampling and analysis systems allows for real-time monitoring of reaction progress and product quality [32].

Late-stage isotope labeling techniques have gained prominence due to their ability to minimize the use of expensive labeled starting materials [6] [7]. Hydrogen isotope exchange methods utilizing palladium catalysts and deuterium oxide have proven particularly effective for selective deuterium incorporation [6].

Artificial intelligence and machine learning approaches are revolutionizing synthetic route design and optimization [43]. These technologies enable rapid evaluation of millions of potential synthetic pathways and identification of optimal reaction conditions with minimal experimental effort [43].

The development of green chemistry approaches has focused on the use of sustainable reagents and solvents to minimize environmental impact [41]. Recent advances include the use of water as a reaction medium and the development of mechanochemical synthesis methods that eliminate the need for organic solvents [17] [24].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Tag

Related CAS

Dates

Explore Compound Types